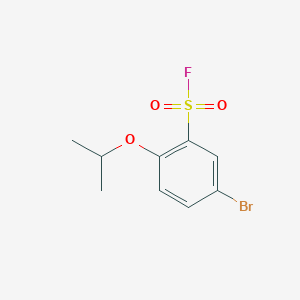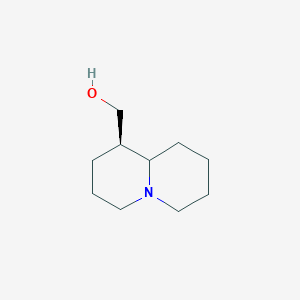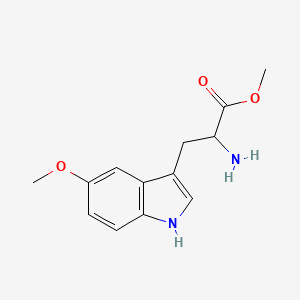
3-(Methylsulfonyl)-1-((4-(trifluoromethyl)benzyl)sulfonyl)pyrrolidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Methylsulfonyl)-1-((4-(trifluoromethyl)benzyl)sulfonyl)pyrrolidine is a complex organic compound that features both sulfonyl and trifluoromethyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Methylsulfonyl)-1-((4-(trifluoromethyl)benzyl)sulfonyl)pyrrolidine typically involves multiple steps, starting from readily available precursors. One common approach involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable amine and a dihaloalkane.
Introduction of the Methylsulfonyl Group: This step involves the sulfonylation of the pyrrolidine ring using a methylsulfonyl chloride reagent under basic conditions.
Attachment of the Trifluoromethylbenzyl Group: The final step involves the nucleophilic substitution reaction where the sulfonylated pyrrolidine reacts with 4-(trifluoromethyl)benzyl chloride in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors to improve reaction efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
3-(Methylsulfonyl)-1-((4-(trifluoromethyl)benzyl)sulfonyl)pyrrolidine can undergo various types of chemical reactions, including:
Oxidation: The sulfonyl groups can be further oxidized to form sulfone derivatives.
Reduction: The compound can be reduced to remove the sulfonyl groups, yielding simpler pyrrolidine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Pyrrolidine derivatives without sulfonyl groups.
Substitution: Various substituted pyrrolidine derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
3-(Methylsulfonyl)-1-((4-(trifluoromethyl)benzyl)sulfonyl)pyrrolidine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use in the development of enzyme inhibitors due to its unique functional groups.
Medicine: Investigated for its potential as a pharmaceutical intermediate.
Industry: Used in the development of advanced materials with specific chemical properties.
Mécanisme D'action
The mechanism of action of 3-(Methylsulfonyl)-1-((4-(trifluoromethyl)benzyl)sulfonyl)pyrrolidine involves its interaction with specific molecular targets. The sulfonyl and trifluoromethyl groups can interact with enzymes or receptors, potentially inhibiting their activity. The exact pathways and targets would depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
Trifluoromethyl Phenyl Sulfone: Similar in having a trifluoromethyl group and sulfonyl group.
Methylsulfonyl Pyrrolidine: Similar in having a methylsulfonyl group attached to a pyrrolidine ring.
Uniqueness
3-(Methylsulfonyl)-1-((4-(trifluoromethyl)benzyl)sulfonyl)pyrrolidine is unique due to the combination of both trifluoromethyl and sulfonyl groups attached to a pyrrolidine ring. This unique structure imparts specific chemical properties that can be exploited in various applications, making it distinct from other similar compounds.
Propriétés
IUPAC Name |
3-methylsulfonyl-1-[[4-(trifluoromethyl)phenyl]methylsulfonyl]pyrrolidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16F3NO4S2/c1-22(18,19)12-6-7-17(8-12)23(20,21)9-10-2-4-11(5-3-10)13(14,15)16/h2-5,12H,6-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICJYIUZQAMQDHS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1CCN(C1)S(=O)(=O)CC2=CC=C(C=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16F3NO4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanamido]propanoic acid](/img/structure/B2716445.png)



![3,5-dimethyl-4-[(phenylsulfonyl)methyl]-1-[(trifluoromethyl)sulfonyl]-1H-pyrazole](/img/structure/B2716455.png)






![(E)-2-cyano-N-(3,4-dimethylphenyl)-3-[3-ethoxy-4-[(4-methylphenyl)methoxy]phenyl]prop-2-enamide](/img/structure/B2716463.png)

